(1-Benzyl-3-bromopiperidin-4-yl)methanol
Description
(1-Benzyl-3-bromopiperidin-4-yl)methanol is a piperidine derivative featuring a benzyl group at position 1, a bromine atom at position 3, and a hydroxymethyl (-CH2OH) group at position 4. Its molecular formula is C13H18BrNO, with a molecular weight of 284.20 g/mol. This compound is of interest in medicinal chemistry and organic synthesis, particularly as an intermediate for further functionalization .
Properties
Molecular Formula |
C13H18BrNO |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
(1-benzyl-3-bromopiperidin-4-yl)methanol |
InChI |
InChI=1S/C13H18BrNO/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
InChI Key |
OOMDIAKQBBBPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1CO)Br)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-bromopiperidin-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3-bromopiperidin-4-yl)methanol can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Benzyl-3-bromopiperidin-4-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Benzyl-3-bromopiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Functional Group Analysis
The table below compares key structural features of (1-Benzyl-3-bromopiperidin-4-yl)methanol with analogous compounds:
| Compound Name | Position 1 | Position 3 | Position 4 | Molecular Formula | Key Functional Attributes |
|---|---|---|---|---|---|
| This compound | Benzyl | Bromine | Methanol | C13H18BrNO | Bromine (leaving group), hydroxymethyl |
| Benzyl 4-aminopiperidine-1-carboxylate | Benzyl carboxylate | - | Amino | C13H18N2O2 | Amino (nucleophilic), ester linkage |
| (1-Benzyl-4-fluoropiperidin-3-yl)methanol | Benzyl | Methanol | Fluorine | C13H18FNO | Fluorine (electronegative), hydroxymethyl |
| (R)-(1-Benzylpiperidin-3-yl)-methanamine | Benzyl | Methanamine | - | C13H20N2 | Chiral center, primary amine |
Key Observations:
Bromine vs. Fluorine: Bromine in the target compound enhances reactivity in substitution reactions compared to fluorine in (1-benzyl-4-fluoropiperidin-3-yl)methanol.
Amino vs. Bromine: Benzyl 4-aminopiperidine-1-carboxylate () lacks bromine but includes an amino group at position 4, enabling nucleophilic reactivity distinct from the target compound’s bromine-driven pathways .
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